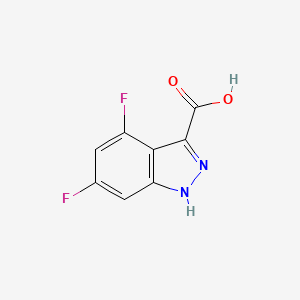

4,6-Difluoro-1H-indazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

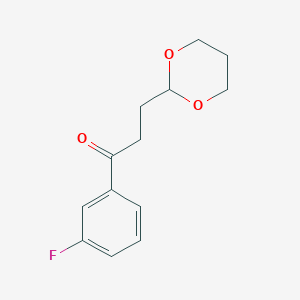

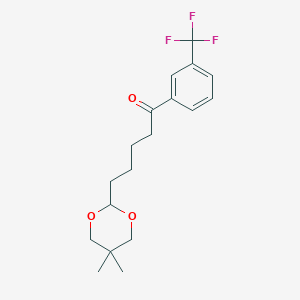

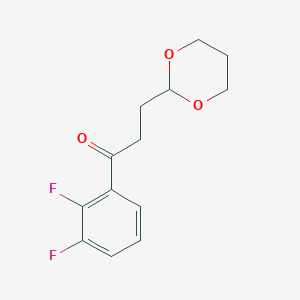

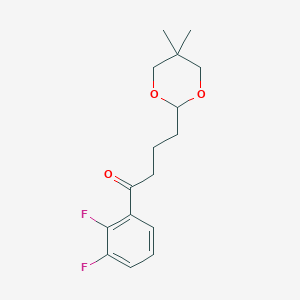

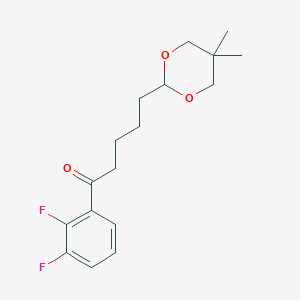

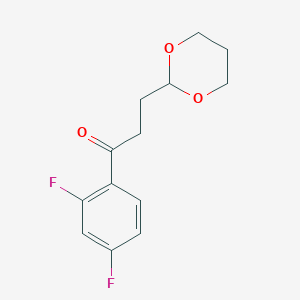

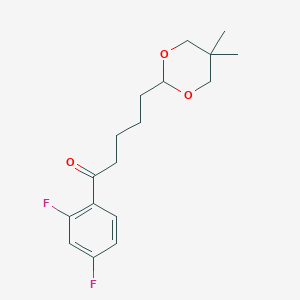

“4,6-Difluoro-1H-indazole-3-carboxylic acid” is a heterocyclic organic compound with the molecular formula C8H4F2N2O2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

Molecular Structure Analysis

The molecular structure of “4,6-Difluoro-1H-indazole-3-carboxylic acid” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring, with two fluorine atoms attached to the 4 and 6 positions of the indazole ring, and a carboxylic acid group attached to the 3 position . The average mass of the molecule is 198.126 Da .

Chemical Reactions Analysis

The chemical reactions involving “4,6-Difluoro-1H-indazole-3-carboxylic acid” are not well-documented in the literature. Indazole derivatives are known to participate in a variety of chemical reactions, but the specific reactions involving this compound would depend on the reaction conditions and the presence of other reactants .

Applications De Recherche Scientifique

Antiproliferative Agent in Cancer Research

Indazole compounds have been observed to possess antiproliferative activity, particularly against neoplastic cell lines. Derivatives like 3-amino-1H-indazole-1-carboxamides show promise in inhibiting cell growth and causing a block in the G0–G1 phase of the cell cycle .

Anti-inflammatory Applications

Some indazole derivatives demonstrate significant anti-inflammatory effects, comparable to indomethacin, a well-known anti-inflammatory drug. This suggests potential for “4,6-Difluoro-1H-indazole-3-carboxylic acid” in the development of new anti-inflammatory therapies .

Antifungal Activity

The structural features of indazoles, such as the benzene ring, contribute to their antifungal activity. The electropositive nature of certain regions within indazole molecules can be beneficial for this purpose .

Respiratory Disease Treatment

Indazole derivatives have been synthesized as selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for treating respiratory diseases. The substitution pattern on the indazole ring is crucial for the selective inhibition of PI3Kδ .

Synthetic Strategies in Medicinal Chemistry

Recent advances in synthetic approaches to indazoles are crucial for developing new medicinal compounds. “4,6-Difluoro-1H-indazole-3-carboxylic acid” could be a key intermediate in such synthetic strategies .

Material Science Research

Indazoles are used in material science research due to their unique chemical properties. They can be part of the synthesis of novel materials with potential applications in various industries .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to therapeutic effects . For example, some indazole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indazole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways could be related to the biological activities mentioned earlier, such as antiviral, anti-inflammatory, and anticancer activities .

Result of Action

Based on the known activities of indazole derivatives, the compound could potentially have a variety of effects, such as antiviral, anti-inflammatory, and anticancer effects .

Propriétés

IUPAC Name |

4,6-difluoro-1H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSZUYDARDRVGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2C(=O)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Difluoro-1H-indazole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.